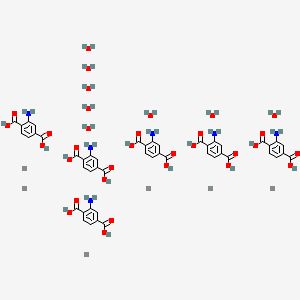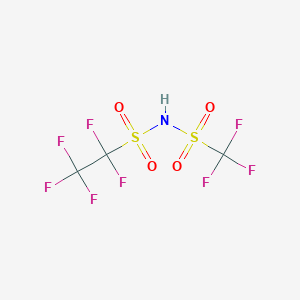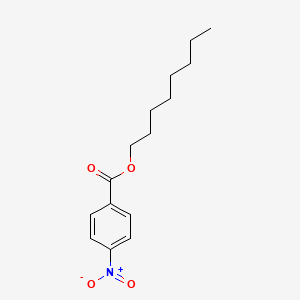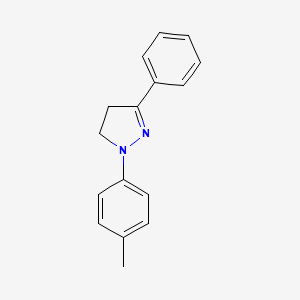
2-Pyrazoline, 3-phenyl-1-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 3-phenyl-1-p-tolyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms This compound is part of the pyrazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline, 3-phenyl-1-p-tolyl- typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of chalcones with phenylhydrazine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at reflux temperature for several hours .
Industrial Production Methods
Industrial production of 2-Pyrazoline, 3-phenyl-1-p-tolyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using polyethylene glycol (PEG) as a solvent, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazoline, 3-phenyl-1-p-tolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Pyrazoline, 3-phenyl-1-p-tolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties, making it useful in the development of new drugs.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 2-Pyrazoline, 3-phenyl-1-p-tolyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-p-tolyl-2-pyrazoline
- 3,5-Diphenyl-2-pyrazoline
- 1,3,5-Trisubstituted 2-pyrazolines
Uniqueness
2-Pyrazoline, 3-phenyl-1-p-tolyl- stands out due to its unique combination of phenyl and p-tolyl groups, which enhance its chemical reactivity and biological activity. Compared to other pyrazoline derivatives, it exhibits superior antimicrobial and antioxidant properties, making it a valuable compound for various applications .
Properties
CAS No. |
959-08-0 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)18-12-11-16(17-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
AYHPHTPTBNMSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


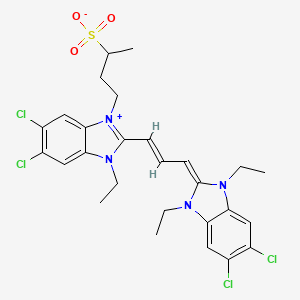
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
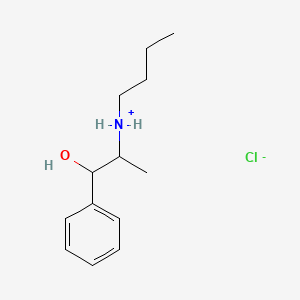

![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
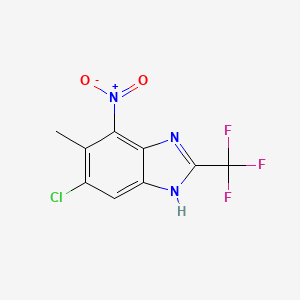

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

